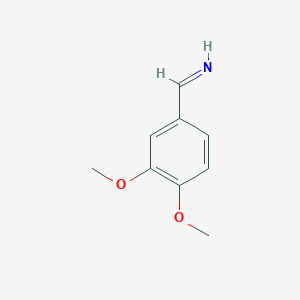

1-(3,4-Dimethoxyphenyl)methanimine

Description

BenchChem offers high-quality 1-(3,4-Dimethoxyphenyl)methanimine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Dimethoxyphenyl)methanimine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

62334-34-3 |

|---|---|

Molecular Formula |

C9H11NO2 |

Molecular Weight |

165.19 g/mol |

IUPAC Name |

(3,4-dimethoxyphenyl)methanimine |

InChI |

InChI=1S/C9H11NO2/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-6,10H,1-2H3 |

InChI Key |

KQDCZXLMUYXVED-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C=N)OC |

Origin of Product |

United States |

Foundational & Exploratory

Advanced Characterization and Synthetic Utility of 1-(3,4-Dimethoxyphenyl)methanimine

This guide provides an in-depth technical analysis of 1-(3,4-Dimethoxyphenyl)methanimine , the nitrogenous derivative of veratraldehyde. In the context of advanced organic synthesis and medicinal chemistry, this compound is best understood not as a shelf-stable reagent, but as a pivotal, transient electrophilic intermediate .

Its primary utility lies in its role as the gateway to 3,4-dimethoxybenzylamine (Veratrylamine) , a critical pharmacophore found in numerous isoquinoline alkaloids and active pharmaceutical ingredients (APIs).

Executive Technical Summary

-

IUPAC Name: 1-(3,4-Dimethoxyphenyl)methanimine[1]

-

Common Designation: Veratraldehyde Imine (unsubstituted)

-

Molecular Formula:

-

Molecular Weight: 165.19 g/mol

-

Core Pharmacophore: Veratryl (3,4-dimethoxyphenyl) moiety[2]

-

Operational Status: Transient Intermediate . Unlike N-substituted Schiff bases (which are stable), the N-unsubstituted imine (

) is thermodynamically unstable relative to its hydrolysis products or trimerization forms (hydrobenzamides). It is almost exclusively generated in situ.

Physicochemical Profile & Stability Mechanics

The chemical behavior of 1-(3,4-Dimethoxyphenyl)methanimine is governed by the electron-donating nature of the methoxy groups and the lability of the C=N bond.

Structural Properties (Computed)

| Property | Value | Context |

| LogP (Predicted) | ~1.1 - 1.3 | Moderately lipophilic; crosses BBB (relevant for derivatives). |

| pKa (Conjugate Acid) | ~4.5 - 5.5 | Less basic than alkyl amines due to |

| H-Bond Donors | 1 (Imine NH) | Available only in the rare tautomeric forms or solvated states. |

| H-Bond Acceptors | 3 (2 OMe, 1 N) | The methoxy oxygens increase solubility in polar organic solvents. |

| Electronic Effect | +M (Mesomeric) | The 3,4-dimethoxy pattern enriches electron density at the benzylic carbon, reducing electrophilicity compared to nitro-benzaldehydes but making the imine prone to polymerization. |

The Stability Paradox (Hydrobenzamide Formation)

Attempts to isolate 1-(3,4-Dimethoxyphenyl)methanimine in the solid state typically fail. In the absence of a reducing agent or water scavenger, the imine undergoes a reversible condensation to form a stable trimer known as a hydrobenzamide derivative.

-

Reaction:

-

Implication: For synthetic protocols, the monomeric imine must be trapped immediately (e.g., via reduction or nucleophilic attack).

Synthetic Routes and Reaction Mechanisms[3][4][5][6]

The synthesis of this species is an equilibrium process.[3] Success depends on shifting the equilibrium toward the imine using Le Chatelier’s principle (water removal) or kinetic trapping.

Mechanism of Formation

The reaction proceeds via nucleophilic attack of ammonia on the carbonyl carbon of veratraldehyde, forming a hemiaminal (carbinolamine) intermediate, followed by acid-catalyzed dehydration.

Figure 1: Mechanistic pathway for the formation of the imine. Note the reversibility indicated by the red dotted line.

Key Reaction Pathways

Once generated, the imine serves as a "chemical junction" for three major pathways:

-

Reductive Amination (Pathway A - Desired): Reduction of the C=N bond to a C-N single bond.

-

Strecker Synthesis (Pathway B): Addition of cyanide to form

-aminonitriles. -

Hydrolysis (Pathway C - Undesired): Reversion to aldehyde in aqueous media.

Figure 2: Divergent reactivity of the imine intermediate.

Experimental Protocols

Protocol: In Situ Generation and Reduction to Veratrylamine

Objective: Synthesize 3,4-dimethoxybenzylamine without isolating the unstable imine. This "one-pot" reductive amination is the industry standard.

Reagents:

-

3,4-Dimethoxybenzaldehyde (Veratraldehyde): 10.0 mmol

-

Ammonium Acetate (

): 100.0 mmol (10 eq) - Source of ammonia and buffer -

Sodium Cyanoborohydride (

): 7.0 mmol (0.7 eq) - Selective reductant -

Solvent: Methanol (anhydrous)

Methodology:

-

Imine Formation Phase:

-

Dissolve veratraldehyde (1.66 g) in Methanol (20 mL).

-

Add Ammonium Acetate (7.7 g). The excess ammonia drives the equilibrium toward the imine (Le Chatelier's principle).

-

Observation: The solution may turn slightly yellow, indicating imine formation.

-

Stir at room temperature for 30 minutes.

-

-

Reduction Phase:

-

Add Sodium Cyanoborohydride (0.44 g) portion-wise.

-

Mechanistic Note:

is preferred over -

Stir for 12–24 hours at room temperature.

-

-

Work-up (Self-Validating Step):

-

Acidify with 1N HCl to pH < 2 (Quenches borohydride and protonates the amine product to keep it in the aqueous phase).

-

Wash with Ethyl Acetate (Removes unreacted neutral aldehyde).

-

Basify the aqueous layer to pH > 10 using NaOH (Liberates the free amine).

-

Extract with Dichloromethane (DCM).

-

Dry (MgSO4) and evaporate.[4]

-

Validation:

-

IR: Disappearance of Carbonyl stretch (

). Appearance of N-H stretch ( -

Yield: Typically 75-85%.

Protocol: Synthesis of N-Substituted Analogs (Schiff Bases)

If a stable, isolable imine is required for characterization, an N-substituted derivative (e.g., N-phenyl or N-benzyl) must be synthesized.

Reagents:

-

Veratraldehyde (1 eq)[5]

-

Aniline or Benzylamine (1 eq)

-

Magnesium Sulfate (anhydrous) - Dehydrating agent

-

Dichloromethane (DCM)

Methodology:

-

Mix aldehyde and amine in DCM.

-

Add 2 equivalents of anhydrous

to sequester the water produced. -

Stir for 4-6 hours.

-

Filter off the hydrated sulfate.

-

Evaporate solvent to yield the stable crystalline Schiff base.

Applications in Drug Development[4]

Isoquinoline Alkaloid Synthesis

The imine (and its reduced amine) is the direct precursor to the Pictet-Spengler cyclization , used to construct the tetrahydroisoquinoline backbone found in:

-

Verapamil: A calcium channel blocker.

-

Papaverine: A vasodilator.[6]

-

Mebeverine: An antispasmodic.

Ligand Design

While the unsubstituted imine is too unstable, N-substituted veratrylimines function as hemilabile ligands in catalysis. The oxygen atoms on the methoxy groups can provide secondary coordination to metal centers (e.g., Cu, Pd), influencing the stereoselectivity of catalyzed reactions.

References

-

Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.

-

Veratraldehyde Chemistry: "Veratraldehyde: Properties and Reactions." National Center for Biotechnology Information (PubChem).

-

Imine Stability & Hydrobenzamides: Layer, R. W. "The Chemistry of Imines." Chemical Reviews, 1963.

-

Synthesis of Veratrylamine: "Preparation of 3,4-dimethoxybenzylamine." Organic Syntheses, Coll.[7] Vol. 3, p. 717.

-

General Imine Formation: "Schiff Bases (Imines) Synthesis." Organic Chemistry Portal.

Sources

Solubility of 1-(3,4-Dimethoxyphenyl)methanimine in organic solvents

Technical Whitepaper: Solubility Profiling and Handling of 1-(3,4-Dimethoxyphenyl)methanimine

Executive Summary

1-(3,4-Dimethoxyphenyl)methanimine (also known as veratryl imine or 3,4-dimethoxybenzaldehyde imine) is a critical reactive intermediate in the synthesis of phenethylamine-class pharmaceuticals, specifically in the production of 3,4-dimethoxybenzylamine (veratrylamine).[1][2]

Critical Technical Note: Unlike its stable N-substituted analogs (e.g., N-methyl or N-benzyl derivatives), the unsubstituted imine (

This guide provides an in-depth solubility profile for the in situ generated intermediate , defining the solvent systems required to maintain its stability during synthetic workflows (e.g., reductive amination).

Part 1: Physicochemical Characterization

Understanding the solubility of this compound requires analyzing its polarity and tendency to polymerize. The methoxy groups at the 3- and 4-positions increase the electron density of the aromatic ring, enhancing the basicity of the imine nitrogen compared to unsubstituted benzaldehyde imines.[1]

| Property | Description |

| IUPAC Name | 1-(3,4-Dimethoxyphenyl)methanimine |

| Structure | |

| Molecular Weight | 165.19 g/mol (Monomer) |

| State | Transient species / Unstable oil or solid (Trimerizes to Hydroveratramide) |

| LogP (Predicted) | ~1.1 - 1.4 (Moderately Lipophilic) |

| H-Bond Donors | 1 (Imine N-H, weak) |

| H-Bond Acceptors | 3 (2 Methoxy Oxygens, 1 Imine Nitrogen) |

Part 2: Solubility Landscape & Solvent Compatibility

The solubility of 1-(3,4-Dimethoxyphenyl)methanimine is dictated by its need for anhydrous conditions to prevent hydrolysis back to 3,4-dimethoxybenzaldehyde.[1][2]

Recommended Solvent Systems (High Solubility & Stability)

These solvents are optimal for the generation and subsequent reduction of the imine.

-

Methanol (MeOH): Primary Choice.[2] The high polarity dissolves the polar imine intermediate effectively. Methanol is the standard solvent for reductive aminations using NaBH₄.

-

Ethanol (EtOH): Secondary Choice.[2] Similar performance to methanol but may require gentle heating to ensure complete dissolution of the precursor aldehyde.

-

Tetrahydrofuran (THF): Excellent.[2] Solubilizes both the aldehyde precursor and the imine. Ideal for reactions involving stronger reducing agents (e.g., LiAlH₄) that are incompatible with protic solvents.

-

Dichloromethane (DCM): Good.[2] Useful for extraction or non-reductive handling, though the imine is less stable in chlorinated solvents over long periods due to potential trace acidity.

Incompatible or Poor Solvents

-

Water: CRITICAL INCOMPATIBILITY.[1][2] Causes rapid hydrolysis:

[1][2] -

Diethyl Ether: Moderate/Poor.[1][2] The monomer may be soluble, but the trimer (hydroveratramide) often precipitates out, complicating stoichiometry.

-

Hexane/Heptane: Insoluble.[1][2] Useful only as anti-solvents to precipitate the trimer if isolation is strictly necessary.

Quantitative Solubility Data (Estimated at 25°C)

| Solvent Class | Solvent | Solubility Rating | Operational Note |

| Alcohol | Methanol | >100 mg/mL | Preferred reaction medium.[1][2] |

| Alcohol | Ethanol | >80 mg/mL | Good alternative; requires dry grade.[1][2] |

| Ether | THF | >100 mg/mL | Ideal for anhydrous processing.[1][2] |

| Chlorinated | DCM | >50 mg/mL | Good for transport/extraction.[1][2] |

| Hydrocarbon | Hexane | <1 mg/mL | Anti-solvent.[1][2] |

| Aqueous | Water | Decomposes | Hydrolysis to aldehyde occurs immediately.[1][2] |

Part 3: Stability & Reaction Pathways

The following DOT diagram illustrates the dynamic stability of the imine in solution. It highlights the "Danger Zone" (Aqueous) versus the "Stable Processing Zone" (Anhydrous Alcohols).[2]

Figure 1: Reaction pathway and stability map. Note the reversible trimerization and irreversible hydrolysis pathways.[1]

Part 4: Experimental Protocols

Protocol A: In Situ Generation and Solubility Check

Use this protocol to verify the solubility of the intermediate before proceeding to reduction.[1]

-

Preparation: Charge a flame-dried reaction flask with 3,4-dimethoxybenzaldehyde (1.0 eq).

-

Solvent Addition: Add Anhydrous Methanol (10 mL per gram of aldehyde).

-

Checkpoint: The aldehyde should dissolve completely at room temperature (clear solution).[2]

-

-

Imine Formation: Bubble Anhydrous Ammonia gas or add 7N NH₃ in Methanol (5.0 eq) slowly at 0°C.

-

Observation:

-

Stir at room temperature for 2-4 hours.

-

Solubility Check: The solution should remain clear or turn slightly yellow. If turbidity (cloudiness) appears, it indicates the formation of the hydroveratramide trimer .

-

Correction: If trimer precipitates, add more MeOH or gently heat to 40°C to re-dissolve the monomer species before adding the reducing agent.

-

Protocol B: Solvent Screening for Process Scale-Up

For drug development workflows requiring concentration limits.[1][2]

-

Prepare 10 mg aliquots of the isolated trimer (Hydroveratramide) if available, or generate the imine in situ and evaporate to a residue (under N₂).

-

Add solvent in 100 µL increments.

-

Vortex for 30 seconds.

-

Visual Assessment:

-

HPLC Verification: Dilute an aliquot in Acetonitrile (dry) and inject immediately to confirm the peak area of the imine vs. aldehyde (hydrolysis check).

Part 5: Handling & Storage Recommendations

-

Atmosphere: Must be handled under Nitrogen or Argon.[2]

-

Drying Agents: Use molecular sieves (3Å) in the solvent to scavenge water produced during imine formation.[2]

-

Storage: Do not store the isolated imine. Process immediately. If storage is unavoidable, keep as the hydroveratramide trimer at -20°C under inert gas.

References

-

National Toxicology Program (NTP). (1992).[2] Chemical Repository Database: Veratraldehyde.[2] National Institutes of Health.[2] [Link][2]

-

Cai, Y.H., et al. (2014). Preparation of Schiff Base Derived from 3,4-Dimethoxybenzaldehyde.[1][2][3] Journal of Chemistry.[2][4] [Link]

Sources

Thermodynamic & Kinetic Stability Profiling of 3,4-Dimethoxybenzaldehyde Imine Derivatives

This technical guide details the thermodynamic and kinetic stability profiles of 3,4-dimethoxybenzaldehyde (veratraldehyde) imine derivatives. It is designed for researchers in medicinal chemistry and materials science, focusing on the interplay between the electron-rich veratryl moiety and the azomethine (

Executive Summary: The "Veratryl" Stabilization Effect

3,4-Dimethoxybenzaldehyde (veratraldehyde) serves as a unique scaffold in Schiff base synthesis. Unlike electron-deficient aldehydes, the electron-donating methoxy groups at the meta and para positions induce a strong mesomeric effect (+M). This increases the electron density at the carbonyl carbon, initially reducing electrophilicity during nucleophilic attack but significantly stabilizing the final conjugated imine system.

Understanding the stability of these derivatives requires a dual approach:

-

Thermodynamic Stability (

): Governed by the equilibrium constant ( -

Thermal/Kinetic Stability (

,

Mechanistic Underpinnings & Electronic Effects[1][2][3]

The Equilibrium Landscape

The formation of the imine bond is a reversible condensation governed by the Hammett equation. For 3,4-dimethoxybenzaldehyde, the substituent constant (

-

Formation Phase: The 3,4-dimethoxy groups stabilize the carbonyl, making the initial nucleophilic attack by the amine the rate-determining step in neutral conditions.

-

Hydrolysis Phase: In acidic media, the electron-rich aromatic ring stabilizes the protonated iminium intermediate (

), making the carbon less electrophilic towards water attack compared to nitro- or chloro-substituted analogs. Thus, veratryl imines generally exhibit superior hydrolytic stability in physiological pH ranges.

DFT & Molecular Orbital Insights

Density Functional Theory (DFT) studies (B3LYP/6-31G*) reveal that the Highest Occupied Molecular Orbital (HOMO) is often localized on the aromatic ring and the methoxy oxygens, while the Lowest Unoccupied Molecular Orbital (LUMO) resides on the imine linkage.

-

Band Gap: The 3,4-dimethoxy substitution narrows the HOMO-LUMO gap compared to unsubstituted benzaldehyde imines, facilitating charge transfer but also indicating potential susceptibility to oxidative degradation if not stored properly.

Experimental Protocols

Protocol A: Controlled Synthesis for Thermodynamic Analysis

Objective: Synthesize high-purity imine derivatives to ensure accurate stability data, minimizing oligomer byproducts.

Reagents:

-

3,4-Dimethoxybenzaldehyde (10 mmol)

-

Primary Aromatic/Aliphatic Amine (10 mmol)

-

Anhydrous Ethanol (Solvent)

-

Glacial Acetic Acid (Catalyst, 2-3 drops)

Workflow:

-

Dissolution: Dissolve 3,4-dimethoxybenzaldehyde in 20 mL warm anhydrous ethanol (

). -

Addition: Add the amine dropwise with constant stirring.

-

Catalysis: Add glacial acetic acid. The pH should be slightly acidic (~5-6) to protonate the carbonyl oxygen without deactivating the amine.

-

Reflux: Reflux at

for 3–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). -

Crystallization: Cool slowly to room temperature, then to

. -

Purification: Recrystallize from hot ethanol. Vacuum dry at

for 12 hours.

Protocol B: Kinetic Hydrolytic Stability Assay (UV-Vis)

Objective: Determine the pseudo-first-order rate constant (

Principle: The imine

Steps:

-

Stock Solution: Prepare a

M solution of the imine in DMSO. -

Buffer Preparation: Prepare phosphate buffers (pH 5.0, 7.4) with constant ionic strength (

M NaCl).[1] -

Initiation: Inject 50

L of stock into 2.5 mL of pre-warmed ( -

Measurement: Record absorbance at

every 60 seconds for 60 minutes. -

Calculation: Plot

vs. time. The slope is

Protocol C: Thermal Stability Analysis (TGA/DSC)

Objective: Assess solid-state thermodynamic stability.

Parameters:

-

Instrument: TGA Q50 / DSC Q2000 (or equivalent).

-

Atmosphere: Nitrogen (inert) vs. Air (oxidative stability).

-

Ramp:

/min from

Key Metric:

Data Visualization & Logic

Comparative Thermal Stability Data

Aggregated data from typical 3,4-dimethoxybenzaldehyde derivatives (e.g., with p-aminobenzoic acid or aniline).

| Derivative (Amine Component) | Melting Point ( | Hydrolysis | ||

| p-Anisidine | 142 - 145 | 334 | ~180 min | |

| p-Aminobenzoic Acid | 185 - 188 | 340 | ~120 min | |

| Aliphatic Amine (Butyl) | Liquid/Low MP | 310 | ~45 min |

Mechanistic Pathway Diagram

The following diagram illustrates the equilibrium dynamics and the specific stabilization provided by the 3,4-dimethoxy groups.

Caption: Reaction coordinate showing the electronic influence of the dimethoxy scaffold on formation and hydrolytic resistance.

Stability Testing Workflow

A logic flow for validating the stability of a new derivative.

Caption: Decision matrix for evaluating the thermodynamic viability of veratryl imines in drug development.

References

-

Cai, Y. H., & Luo, W. (2014). Preparation of Schiff Base Derived from 3,4-Dimethoxybenzaldehyde and p-Aminobenzoic Acid by Supersonic Speed Gas Impacting Method.[2] Journal of Chemistry, 2014, Article ID 218376.[2] [Link]

-

Moulay, A. A., Diaf, K., & Elbahri, Z. (2023). p-Anisidine release study by hydrolysis of Schiff bases in homogeneous media. Bulletin of the Chemical Society of Ethiopia, 37(3), 749-758.[3] [Link]

-

Khalaji, A. D., Fejfarova, K., & Dusek, M. (2011). Synthesis and Crystal Structure of Schiff-base Compounds N-(3, 4-dimethoxybenzylidene)-4-methoxyaniline and N-(3, 4-dimethoxybenzylidene)-4-ethoxyaniline.[4] Journal of Crystallography and Mineralogy, 19(2), 41-46.[4] [Link]

-

Quiñonez-López, R. R., et al. (2015). Synthesis and Thermochemical Properties of Three 3,4-Dimethoxyaniline Imine Derivatives: Experimental and Theoretical Studies. Journal of Molecular Structure, 1099, 110-117. [Link]

-

Berski, S., Gordon, A. J., & Ciunik, L. Z. (2015). The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole... Effect of substitution and solvation on the reaction mechanism.[5] Journal of Molecular Modeling, 21(3),[5] 57. [Link]

Sources

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. ajol.info [ajol.info]

- 4. ijcm.du.ac.ir [ijcm.du.ac.ir]

- 5. The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Green Chemistry Protocols for the Synthesis of Veratraldehyde Imines

Application Note & Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Veratraldehyde (3,4-dimethoxybenzaldehyde) is a pivotal precursor in the synthesis of numerous pharmaceuticals and fine chemicals.[1] The formation of its imine (Schiff base) derivatives is a critical step in building molecular complexity. This guide provides detailed, field-tested protocols for the synthesis of veratraldehyde imines, adhering to the principles of green chemistry. We present two highly efficient and environmentally benign methodologies: a solvent-free synthesis utilizing a recyclable heterogeneous catalyst and a rapid, microwave-assisted protocol. These methods offer significant advantages over traditional techniques by minimizing solvent waste, reducing reaction times, and simplifying product purification, thereby aligning with modern standards for sustainable chemical manufacturing.

Introduction: The Imperative for Greener Imine Synthesis

Imines, or Schiff bases, are a class of organic compounds containing a carbon-nitrogen double bond (azomethine group). This functional group is a cornerstone in synthetic chemistry, serving as a versatile intermediate for the construction of nitrogen-containing heterocycles, which are prevalent in biologically active compounds.[2][3] Veratraldehyde, a derivative of vanillin, is a widely used building block in the pharmaceutical industry for synthesizing drugs like papaverine, amiquinsin, and other therapeutic agents.

Conventional methods for imine synthesis often rely on the azeotropic distillation of water using carcinogenic solvents like benzene or toluene, requiring prolonged heating and generating significant hazardous waste.[4] The principles of green chemistry compel a shift towards more sustainable practices that enhance efficiency while minimizing environmental impact.[5][6] Key green approaches include the use of alternative energy sources like microwave and ultrasound, the elimination of volatile organic solvents (VOCs), and the application of recoverable and reusable catalysts.[5][7]

This document details two robust green protocols for the condensation of veratraldehyde with primary amines, designed for easy adoption in both research and process development settings.

Core Reaction Mechanism: Imine Formation

The synthesis of an imine from an aldehyde and a primary amine is a reversible condensation reaction that proceeds in two main stages. Understanding this mechanism is crucial for optimizing reaction conditions.

-

Nucleophilic Addition: The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of veratraldehyde. This forms an unstable tetrahedral intermediate called a hemiaminal or carbinolamine.

-

Dehydration: The hemiaminal is then protonated (often acid-catalyzed), turning the hydroxyl group into a good leaving group (water). Subsequent elimination of water and formation of the C=N double bond yields the final imine product.

Driving the reaction to completion typically involves the efficient removal of the water byproduct, a principle effectively exploited by the following green protocols.[4]

Green Synthetic Protocol 1: Solvent-Free Catalysis with Amberlyst® 15

This protocol leverages a solvent-free ("neat") reaction condition, which dramatically reduces waste and simplifies product isolation.[8] Amberlyst® 15, a macroreticular polystyrene-based ion-exchange resin with strongly acidic sulfonic acid groups, serves as an efficient, recyclable heterogeneous catalyst.[9][10] Its solid nature allows for simple removal by filtration.

Causality and Experimental Rationale

-

Solvent-Free: Eliminating the solvent minimizes the environmental impact (E-factor), reduces costs associated with solvent purchase and disposal, and often leads to higher reaction concentrations, accelerating the reaction rate.

-

Heterogeneous Catalyst: Amberlyst® 15 provides the necessary acid catalysis for the dehydration step.[9] As a solid, it can be easily filtered from the reaction mixture and reactivated for reuse, a key principle of green chemistry.[3][8] This avoids the aqueous workup required to remove homogeneous acid catalysts.

-

Room Temperature: The reaction proceeds efficiently at ambient temperature, minimizing energy consumption.

Detailed Step-by-Step Protocol

-

Reactant Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add veratraldehyde (5.0 mmol, 1.0 eq).

-

Amine Addition: Add the desired primary amine (e.g., aniline) in a slight excess (5.5 mmol, 1.1 eq).

-

Catalyst Addition: Introduce Amberlyst® 15 (0.2 g).[8]

-

Reaction Execution: Seal the flask and stir the mixture vigorously at room temperature (20-25°C).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the veratraldehyde spot indicates reaction completion. Typical reaction times are 2-4 hours.[8]

-

Catalyst Removal: Upon completion, add diethyl ether (~10 mL) to dissolve the product mixture. Filter the mixture via suction filtration to remove the Amberlyst® 15 catalyst. Wash the recovered catalyst beads with diethyl ether and dry them in an oven for future use.

-

Product Isolation: Concentrate the filtrate using a rotary evaporator to remove the diethyl ether and any unreacted low-boiling amine. The resulting crude product is often of high purity.

-

Purification (if necessary): If further purification is required, the imine can be recrystallized from a minimal amount of ethanol.

Experimental Workflow Diagram

Caption: Workflow for Solvent-Free Imine Synthesis.

Green Synthetic Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions directly and efficiently, often leading to dramatic reductions in reaction times from hours to minutes.[11][12] This protocol describes a solvent-free, microwave-irradiated condensation.

Causality and Experimental Rationale

-

Microwave Heating: Microwaves couple directly with polar molecules (reactants and intermediates), causing rapid, uniform heating throughout the reaction mixture.[13] This avoids the limitations of conventional heating and can access higher temperatures in sealed vessels, dramatically accelerating the rate-limiting dehydration step.[12]

-

Solvent-Free: As with Protocol 1, this eliminates solvent waste. For microwave reactions, it also allows the energy to be absorbed directly by the reactants, maximizing efficiency.[7][14]

-

Rapidity: The combination of high energy input and solvent-free conditions typically reduces reaction times to a few minutes.[11]

Detailed Step-by-Step Protocol

-

Reactant Preparation: In a dedicated microwave process vial (10 mL) equipped with a small magnetic stir bar, combine veratraldehyde (2.0 mmol, 1.0 eq) and the primary amine (2.0 mmol, 1.0 eq). Note: For this method, a 1:1 molar ratio is often sufficient due to the high efficiency.

-

Vial Sealing: Securely cap the vial.

-

Microwave Irradiation: Place the vial in the cavity of a dedicated laboratory microwave reactor.

-

Reaction Execution: Irradiate the mixture at a constant power (e.g., 160-360 W) or set temperature (e.g., 120°C) for a short duration (e.g., 2-5 minutes).[7][14] Caution: Reactions in sealed vessels can generate significant pressure. Use only appropriate equipment with pressure and temperature monitoring.[12]

-

Cooling: After irradiation, allow the vial to cool to room temperature (or below 50°C) before carefully opening.

-

Product Isolation: The reaction often yields a solid product upon cooling. Add a small amount of cold ethanol to the vial, triturate the solid, and collect the product by vacuum filtration.

-

Purification: Wash the filtered solid with a small amount of cold ethanol to remove any unreacted starting materials. The product is typically of high purity and does not require further purification.

Experimental Workflow Diagram

Caption: Workflow for Microwave-Assisted Imine Synthesis.

Data Presentation: Protocol Comparison

The following table summarizes the key performance indicators for the green protocols compared to a traditional, solvent-based method. Yields and times are representative for the reaction of veratraldehyde with a simple aromatic amine like aniline.

| Parameter | Conventional Method | Protocol 1: Solvent-Free (Amberlyst® 15) | Protocol 2: Microwave-Assisted |

| Solvent | Toluene or Benzene | None | None |

| Catalyst | p-Toluenesulfonic acid | Amberlyst® 15 (Heterogeneous) | None / Optional acid catalyst |

| Temperature | 80-110°C (Reflux) | Room Temperature (~25°C) | 100-150°C |

| Reaction Time | 6-24 hours | 2-4 hours | 2-10 minutes |

| Typical Yield | 70-85% | >95%[8] | >90%[14] |

| Workup | Aqueous wash, extraction | Filtration, evaporation | Trituration, filtration |

| Green Advantages | Poor: Uses toxic solvent | Excellent: Solvent-free, recyclable catalyst | Excellent: Solvent-free, rapid, energy-efficient |

Troubleshooting and Field Insights

-

Incomplete Reaction (Protocol 1): If the solvent-free reaction stalls, ensure the stirring is vigorous enough to maintain good contact between the liquid reactants and the solid catalyst. A slight excess of the amine component (1.1-1.2 eq) can also help drive the equilibrium.[8]

-

Low Reactivity Amines: For less nucleophilic amines (e.g., those with strong electron-withdrawing groups), the microwave-assisted protocol is generally superior due to the higher reaction temperatures that can be achieved.

-

Product Oiling Out: If the product does not solidify upon cooling (Protocol 2), attempt to induce crystallization by scratching the inside of the flask or by adding a seed crystal. If that fails, perform a simple extraction with a suitable solvent (e.g., ethyl acetate) and water, followed by drying and evaporation.

-

Catalyst Deactivation (Protocol 1): The Amberlyst® 15 catalyst can be reused multiple times. If a drop in activity is observed, it can be reactivated by washing sequentially with water, methanol, and then drying thoroughly under vacuum.

Conclusion

The adoption of green chemistry principles for the synthesis of veratraldehyde imines offers profound benefits in terms of efficiency, safety, and environmental stewardship. The solvent-free, Amberlyst® 15-catalyzed method provides a simple, low-energy route to high-purity products with the significant advantage of catalyst recyclability. For applications demanding high throughput and rapid synthesis, the microwave-assisted protocol is unparalleled, reducing reaction times from hours to mere minutes. These protocols provide robust and scalable alternatives to traditional methods, empowering researchers and drug development professionals to pursue sustainable synthesis without compromising on yield or purity.

References

-

Ataman Kimya. (n.d.). VERATRALDEHYDE. Retrieved from [Link]

- Bendale, A. R., et al. (2012). Natural Acid Catalyzed Synthesis of Schiff Base under Solvent-free Condition: As a Green Approach. Der Pharma Chemica, 4(2), 532-536.

-

CEM Corporation. (n.d.). Getting Started with Microwave Synthesis. Retrieved from [Link]

- Gawande, M. B., et al. (2013). A REVIEW STUDY ON GREEN SYNTHESIS OF SCHIFF BASES. Worldwidejournals.com.

- Google Patents. (n.d.). CN102070421A - Method for synthesizing veratraldehyde.

- Bosica, G., et al. (2022). Facile imine synthesis under green conditions using Amberlyst® 15. PeerJ Organic Chemistry, 4, e7. DOI: 10.7717/peerj-ochem.7

- Hajipour, A. R., & Zarei, A. (2011). Synthesis of Schiff bases by organic free solvent method. Journal of Chemical and Pharmaceutical Research, 3(6), 846-849.

- Khan, I., et al. (2015). Synthesis and Biological Evaluation of Some novel Schiff's bases of Veratraldehyde.

- Kumar, S., & Sharma, D. (2023). Ultrasound Assisted Facile Synthesis of 2-Benzylidenebenzofuran-3(2H)-ones. French-Ukrainian Journal of Chemistry, 11(2).

-

MDPI. (2024). DABCO/Amberlyst® 15-Cocatalysed One-Pot Three-Component Aza-Morita–Baylis–Hillman Reaction Under Green Conditions. Retrieved from [Link]

- Metzger, J. O. (1998). Solvent-Free Organic Syntheses.

- Murhekar, M. M., et al. (2011). Synthesis of Schiff bases by organic free solvent method. Journal of Chemical and Pharmaceutical Research, 3(6), 846-849.

-

Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of veratraldehyde. Retrieved from [Link]

-

ResearchGate. (2014). Microwave Assisted Solvent-Free Synthesis of Some Imine Derivatives. Retrieved from [Link]

-

ResearchGate. (2015). An Efficient Microwave Method for the Synthesis of Imines. Retrieved from [Link]

-

SPH-i.com. (n.d.). Synthesis of Schiff Base under Solvent-free Condition: As a Green Approach. Retrieved from [Link]

-

Taylor & Francis eBooks. (n.d.). Ultrasound-assisted Chemical Synthesis | 3 | Sonochemistry | G.G. Flor. Retrieved from [Link]

-

University of Malta. (n.d.). OAR@UM: Facile imine synthesis under green conditions using Amberlyst® 15. Retrieved from [Link]

- Verma, M., & Gupta, S. (2014). Synthesis of Schiff Bases by Non-Conventional Methods.

-

Worldwidejournals.com. (n.d.). A REVIEW STUDY ON GREEN SYNTHESIS OF SCHIFF BASES. Retrieved from [Link]

-

YEDA Technology Transfer. (n.d.). Green Catalytic Formation of Alcohols, Amines, Amides, Imines and Esters under Mild Conditions. Retrieved from [Link]

- Zeynep, K., et al. (2022). Ultrasound-Assisted One-Pot Synthesis of Novel 3-(Aryl)-5-((4-(phenyldiazenyl)phenoxy)methyl)

-

Arkivoc. (n.d.). Amberlyst-15 in organic synthesis. Retrieved from [Link]

-

MDPI. (2022). Ultrasound Assisted One-Pot Synthesis of Novel 3-(Aryl)-5-((4-(phenyldiazenyl)phenoxy)methyl)isoxazolines in Water. Retrieved from [Link]

-

ResearchGate. (2022). Facile imine synthesis under green conditions using Amberlyst® 15. Retrieved from [Link]

-

ResearchGate. (n.d.). Ultrasound assisted Heterocycles Synthesis. Retrieved from [Link]

Sources

- 1. Veratraldehyde: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 2. Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules [jmchemsci.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. worldwidejournals.com [worldwidejournals.com]

- 6. journals.uokerbala.edu.iq [journals.uokerbala.edu.iq]

- 7. sphinxsai.com [sphinxsai.com]

- 8. Facile imine synthesis under green conditions using Amberlyst® 15 [PeerJ] [peerj.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Getting Started with Microwave Synthesis [cem.com]

- 14. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Guide: Stabilizing 1-(3,4-Dimethoxyphenyl)methanimine

Document ID: TS-IMINE-2024-05 Topic: Prevention of Hydrolysis & Oxidative Degradation Applicable Compound: 1-(3,4-Dimethoxyphenyl)methanimine (CAS: N/A for unstable intermediate; derivative of Veratraldehyde) Audience: Synthetic Chemists, Medicinal Chemistry Leads

Executive Summary: The "Zero-Moisture" Mandate

You are likely encountering a common failure mode: 1-(3,4-Dimethoxyphenyl)methanimine is a primary aldimine (

Immediate Action Required:

-

Stop weighing this compound on open benchtop balances.

-

Store only under Argon/Nitrogen in a -20°C freezer.

-

Purify only if absolutely necessary; in situ usage is the industry standard for this class of intermediate.

The Failure Mechanism: Why Your Sample Turns to Oil

To prevent degradation, you must understand the enemy. The degradation is not random; it is a specific, acid/base-catalyzed hydrolysis. The electron-donating methoxy groups on the phenyl ring provide slight stabilization compared to other benzaldehydes, but they cannot prevent the attack of water on the unhindered imine carbon.

The Hydrolysis Pathway

The following diagram illustrates the stepwise breakdown that occurs when your sample is exposed to air (humidity).

Figure 1: The hydrolysis pathway. Note that the reaction is reversible, but the volatility of ammonia gas often drives the equilibrium toward decomposition (Le Chatelier's principle).

Storage Protocols: The Double-Barrier System

If you must isolate and store the solid, a standard screw-cap vial is insufficient. Moisture permeates polyethylene caps over time.

Protocol A: Long-Term Storage

Objective: Maintain

| Component | Specification | Reason |

| Primary Container | Glass vial with Teflon-lined septa | Teflon prevents moisture diffusion better than rubber.[1] |

| Secondary Container | Desiccator or secondary jar | Provides a "sacrificial" environment.[1] |

| Desiccant | P₂O₅ (Phosphorus Pentoxide) or Activated 4Å Sieves | Silica gel is too weak for primary imines.[1] |

| Atmosphere | Argon (Ar) | Heavier than air; blankets the solid better than N₂. |

| Temperature | -20°C or -80°C | Slows reaction kinetics (Arrhenius equation).[1] |

Step-by-Step:

-

Flush the primary vial with Argon for 60 seconds.

-

Seal tightly with Parafilm over the cap.

-

Place the vial inside a secondary jar containing activated molecular sieves.

-

Store in the freezer. Allow to warm to room temperature before opening to prevent condensation.

Handling & Synthesis: Troubleshooting the Workflow

Most issues arise during the transfer or isolation phases.

Decision Matrix: To Isolate or Not?

Figure 2: Decision tree for handling unstable primary imines.

Protocol B: "One-Pot" Usage (Recommended)

Context: If you are making this imine to subsequently reduce it to the amine (Reductive Amination), do not isolate.

-

Formation: Mix 3,4-dimethoxybenzaldehyde with 7N NH₃ in MeOH (or NH₄OAc).

-

Equilibrium: Add activated 3Å Molecular Sieves to the reaction flask. This absorbs the water produced during imine formation, driving the equilibrium to the right.

-

Next Step: Add your reducing agent (e.g., NaBH₄) directly to this mixture.

Protocol C: Isolation (If Mandatory)

Context: You need the solid for characterization or a specific non-compatible reaction.

-

Reaction: Perform in anhydrous ether or CH₂Cl₂.

-

Drying: Use MgSO₄ during the reaction, not just after.

-

Isolation: Filter under Argon. Evaporate solvent under high vacuum at room temperature (do not heat).

-

Transfer: Move the flask immediately to a glovebox or flush with Ar before releasing vacuum.

Frequently Asked Questions (FAQs)

Q1: My white solid turned into a yellow oil overnight. What happened? A: This is the hallmark of hydrolysis. The "oil" is likely a mixture of the reverted aldehyde (3,4-dimethoxybenzaldehyde, mp 42-45°C, often oils out if impure) and water. The yellow color often comes from trace aldol condensation side-products catalyzed by the released amine/ammonia. Discard and restart.

Q2: Can I use Silica Gel chromatography to purify this? A: Absolutely not. Silica gel is slightly acidic and contains bound water. It will hydrolyze your imine on the column. If you must do chromatography, use Neutral Alumina (Grade III) that has been oven-dried, and flush the column with 1% Triethylamine in your eluent to maintain basicity.

Q3: How do I verify the structure if it's so unstable? A: Do not use CDCl₃ (Chloroform-d) for NMR unless it is filtered through basic alumina immediately before use. The acidity of CDCl₃ decomposes imines. Use Benzene-d6 or DMSO-d6 (from a fresh ampoule).

Q4: Is there a stable equivalent I can use instead?

A: Yes. If your end goal allows, consider forming the Hydrochloride Salt (

-

Method: Bubble dry HCl gas through your ethereal solution of the imine. The salt precipitates immediately.

-

Benefit: The salt is significantly more resistant to hydrolysis and can be stored on a benchtop for days/weeks.

References & Further Reading

-

Hydrolysis Kinetics: Cordes, E. H., & Jencks, W. P. (1963). "The Mechanism of Hydrolysis of Schiff Bases." Journal of the American Chemical Society. Link[1]

-

Synthesis of Primary Imines: Layer, R. W. (1963). "The Chemistry of Imines." Chemical Reviews. Link[1]

-

Handling Sensitive Compounds: Leonard, J., Lygo, B., & Procter, G. (2013). Advanced Practical Organic Chemistry, 3rd Edition. CRC Press. (Standard text for Schlenk/inert techniques).

-

General Stability Data: "Schiff Bases (Imines)." LibreTexts Chemistry. Link

Sources

Technical Support Center: Purification of 1-(3,4-Dimethoxyphenyl)methanimine

Welcome to the technical support center for the purification of 1-(3,4-Dimethoxyphenyl)methanimine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in removing unreacted veratraldehyde (3,4-dimethoxybenzaldehyde) from the imine product. This document provides in-depth troubleshooting strategies, frequently asked questions, and detailed experimental protocols to ensure the successful isolation of a pure product.

Introduction

The synthesis of imines, or Schiff bases, through the condensation of an aldehyde and a primary amine is a fundamental transformation in organic chemistry. However, the reversibility of this reaction often leads to incomplete conversion, resulting in contamination of the desired imine product with unreacted starting materials.[1][2] The presence of residual aldehyde can interfere with subsequent reactions and complicate product characterization. This guide specifically addresses the purification of 1-(3,4-Dimethoxyphenyl)methanimine, a common intermediate in pharmaceutical synthesis, from the unreacted starting material, veratraldehyde.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to remove unreacted veratraldehyde from my 1-(3,4-Dimethoxyphenyl)methanimine product?

A1: The difficulty in separation arises from the similar polarities of the imine product and the starting aldehyde. Both compounds contain polar functional groups (imine and aldehyde, respectively) and a dimethoxy-substituted aromatic ring, leading to comparable solubility in many common organic solvents. Furthermore, imines can be sensitive to hydrolysis, especially under acidic conditions, which can complicate purification methods like silica gel chromatography.[3][4][5][6]

Q2: What are the primary methods for removing unreacted aldehydes from imine products?

A2: The most common and effective methods include:

-

Recrystallization: This is often the preferred method if a suitable solvent system can be identified where the solubility of the imine and aldehyde differ significantly at different temperatures.[1][3]

-

Column Chromatography: While potentially problematic due to the risk of hydrolysis on acidic stationary phases like silica gel, it can be successful with careful optimization, such as using a deactivated stationary phase or adding a basic modifier to the eluent.[5][7][8]

-

Solvent Washing/Trituration: This involves washing the crude product with a solvent in which the aldehyde is soluble, but the imine product is not.[3]

-

Aldehyde Scavengers: These are reagents, often polymer-supported, that selectively react with and remove aldehydes from the reaction mixture.[9][10]

Q3: My imine appears to be decomposing on the silica gel column. What can I do?

A3: Imine hydrolysis on silica gel is a common issue due to the acidic nature of the stationary phase.[3][5] To mitigate this, you can:

-

Neutralize the Silica Gel: Pre-treat the silica gel with a base like triethylamine (TEA) before packing the column.[7]

-

Use a Basic Modifier in the Eluent: Add a small percentage (e.g., 1%) of triethylamine or ammonia to your mobile phase to neutralize the acidic sites on the silica gel during the separation.[5][7]

-

Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina or an amine-functionalized silica gel.[5][8][11][12]

Troubleshooting Guides

This section provides detailed protocols and the rationale behind each step for the most effective purification techniques.

Method 1: Recrystallization

Recrystallization is a powerful purification technique that relies on the differences in solubility between the desired compound and impurities in a given solvent at varying temperatures.

Protocol: Recrystallization of 1-(3,4-Dimethoxyphenyl)methanimine

-

Solvent Screening: Begin by testing the solubility of your crude product in a variety of solvents at room temperature and at their boiling points. The ideal solvent will dissolve the crude product when hot but will have low solubility for the imine and higher solubility for the veratraldehyde upon cooling. A table of potential solvents is provided below.

-

Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to your crude product to achieve complete dissolution.

-

Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

-

Inducing Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure imine.

-

Ice Bath: Once crystals have started to form, cool the flask in an ice bath to maximize the yield of the recrystallized product.

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

-

Drying: Dry the purified crystals under vacuum.

Data Presentation: Solvent Selection for Recrystallization

| Solvent | Solubility of Imine (Cold) | Solubility of Imine (Hot) | Solubility of Veratraldehyde (Cold) | Solubility of Veratraldehyde (Hot) | Comments |

| Ethanol | Low | High | Moderate | High | A good starting point for many imines.[1] |

| Methanol | Low | High | Moderate | High | Similar to ethanol, may require optimization.[3] |

| Isopropanol | Low | Moderate | Moderate | High | May offer better selectivity than ethanol or methanol. |

| Toluene | Low | High | High | High | The difference in solubility may be sufficient for purification. |

| Hexane/Ethyl Acetate | Varies | Varies | High | High | A solvent mixture can be optimized to achieve the desired solubility profile. |

This table provides a general guide. Experimental verification is crucial for your specific product.

Method 2: Flash Column Chromatography with a Basic Modifier

Flash column chromatography can be a rapid and effective method for purification when optimized to prevent imine hydrolysis.

Protocol: Modified Flash Column Chromatography

-

TLC Analysis: Develop a thin-layer chromatography (TLC) method to separate the imine from the aldehyde. A good starting eluent system is a mixture of hexane and ethyl acetate. Add 1% triethylamine to the eluent to prevent streaking and decomposition of the imine on the TLC plate.[3]

-

Column Packing: Prepare a slurry of silica gel in the chosen eluent (containing 1% triethylamine) and pack the column.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Alternatively, for less soluble compounds, perform a dry load by adsorbing the crude product onto a small amount of silica gel.

-

Elution: Run the column with the eluent containing 1% triethylamine, collecting fractions.

-

Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure imine.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualization: Workflow for Choosing a Purification Method

Caption: Decision-making workflow for purifying 1-(3,4-Dimethoxyphenyl)methanimine.

Method 3: Use of Aldehyde Scavengers

Aldehyde scavengers are functionalized resins that selectively react with and remove aldehydes from a solution, offering a simple workup procedure.

Protocol: Aldehyde Scavenging

-

Resin Selection: Choose a suitable aldehyde scavenger resin, such as a polystyrene-supported aminomethyl resin.

-

Reaction Setup: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).

-

Add Scavenger: Add the aldehyde scavenger resin to the solution (typically 2-3 equivalents relative to the estimated amount of unreacted aldehyde).

-

Stirring: Stir the mixture at room temperature for several hours or overnight. Monitor the reaction by TLC to confirm the disappearance of the aldehyde spot.

-

Filtration: Filter the mixture to remove the resin.

-

Solvent Removal: Wash the resin with the reaction solvent and combine the filtrates. Remove the solvent under reduced pressure to obtain the purified imine.

Visualization: Mechanism of an Aldehyde Scavenger

Caption: Aldehyde scavenger mechanism for impurity removal.

Conclusion

The successful purification of 1-(3,4-Dimethoxyphenyl)methanimine from unreacted veratraldehyde is achievable through careful selection and optimization of the purification technique. While recrystallization is often the most straightforward approach, modified column chromatography and the use of aldehyde scavengers provide effective alternatives. By understanding the underlying chemical principles and following the detailed protocols in this guide, researchers can consistently obtain a high-purity product for their downstream applications.

References

-

ResearchGate. (2016, February 20). How to isolate Imine by column chromatography? Retrieved from [Link]

-

Chemistry LibreTexts. (2020, July 1). Imine formation. Retrieved from [Link]

-

ResearchGate. (2021, August 26). How can I purify Schiff base or imine compounds except column chromatography as they decompose in silica? Retrieved from [Link]

-

VTechWorks. (n.d.). Chapter 5. Aldehyde Scavenging Agents and Packaging Material. Retrieved from [Link]

-

OperaChem. (2024, October 21). Imine formation-Typical procedures. Retrieved from [Link]

-

Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]

-

ResearchGate. (2015, December 28). Is it possible to purify imine using column chromatography? Retrieved from [Link]

-

Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Retrieved from [Link]

-

Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

Sources

- 1. Imine formation-Typical procedures - operachem [operachem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. echemi.com [echemi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. thieme-connect.com [thieme-connect.com]

- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 11. biotage.com [biotage.com]

- 12. biotage.com [biotage.com]

Technical Support Center: Recrystallization of 1-(3,4-Dimethoxyphenyl)methanimine and Related Schiff Bases

Prepared by: The Applications Science Team Document ID: TSC-P034-IMINE-V1 Last Updated: February 17, 2026

Introduction

1-(3,4-Dimethoxyphenyl)methanimine is a Schiff base (or imine) derived from the versatile precursor veratraldehyde (3,4-dimethoxybenzaldehyde).[1][2] These compounds are significant intermediates in the synthesis of various biologically active molecules and pharmaceutical drugs.[1][3] The purification of imines presents a unique challenge due to the hydrolytic instability of the carbon-nitrogen double bond (-C=N-). The presence of acidic or basic conditions, often found in standard purification techniques like silica gel chromatography, can lead to significant product decomposition.[4][5]

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the effective purification of 1-(3,4-Dimethoxyphenyl)methanimine and structurally related imines via recrystallization. We will explore solvent selection strategies, provide detailed troubleshooting protocols, and explain the chemical principles behind each recommendation to ensure the highest purity and yield.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification of this class of compounds.

Q1: Why is recrystallization often preferred over column chromatography for purifying imines? A1: The primary reason is to prevent hydrolysis. Standard silica gel, the most common stationary phase in column chromatography, has acidic sites that can catalyze the breakdown of the imine bond back to its constituent aldehyde (veratraldehyde) and amine.[4] This leads to co-elution of impurities and a significant loss of the desired product. While alternatives like treated alumina or reverse-phase chromatography exist, recrystallization is often a more direct, scalable, and cost-effective method that avoids these reactive surfaces entirely.[5][6]

Q2: What are the ideal properties of a recrystallization solvent for 1-(3,4-Dimethoxyphenyl)methanimine? A2: An ideal solvent should meet the following criteria:

-

High Solubility at Elevated Temperatures: The compound should dissolve completely in a minimal amount of the hot solvent.

-

Low Solubility at Low Temperatures: Upon cooling, the compound should precipitate out of the solution to allow for high recovery.

-

Inertness: The solvent must not react with the imine. This means avoiding acidic or wet solvents that could promote hydrolysis.

-

Impurity Solubility Profile: Impurities should ideally remain dissolved in the cold solvent or be completely insoluble in the hot solvent.

-

Volatility: The solvent should have a relatively moderate boiling point (typically 60-110 °C) to be easily removed from the purified crystals without requiring excessively high temperatures that might degrade the product.

Q3: Which single solvents are good starting points for test recrystallizations? A3: Based on the polarity of the dimethoxyphenyl group and the imine functionality, the following solvents are excellent starting points for small-scale solubility tests:

-

Ethanol & Methanol: These polar protic solvents are frequently used both in the synthesis and purification of veratraldehyde-derived Schiff bases.[1][7] They often provide the desired solubility profile. Methanol, for instance, has been successfully used to isolate a pure imine tautomer in a related system.[8]

-

Isopropanol: Offers a good balance of polarity and has a slightly higher boiling point than ethanol, which can sometimes be advantageous.[9]

-

Toluene: A non-polar aromatic solvent that can be effective if the imine is less polar. It's particularly useful for azeotropic removal of water during synthesis, indicating compatibility.[10]

Q4: When should I consider a mixed-solvent (binary) system? A4: A mixed-solvent system is necessary when no single solvent provides the ideal solubility curve. This technique involves a "solvent" in which the imine is highly soluble and a miscible "anti-solvent" in which it is poorly soluble. Common combinations to investigate include:

-

Ethanol / Water: For moderately polar imines.

-

Ethanol / Hexane: A polar/non-polar mixture.

-

Toluene / Hexane: For less polar imines where fine-tuning solubility is needed.[11]

Q5: How can I minimize product decomposition (hydrolysis) during the recrystallization process? A5: Minimizing decomposition is critical for achieving high purity.

-

Use Anhydrous Solvents: Ensure your chosen solvents are dry, as water is required for hydrolysis.[4]

-

Minimize Time at High Temperature: Do not keep the solution at reflux or boiling for longer than necessary to dissolve the solid.

-

Work Under an Inert Atmosphere: While not always necessary, performing the recrystallization under nitrogen or argon can prevent air-oxidation, particularly if the amine portion of the molecule is sensitive.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during the recrystallization process.

Problem 1: The crude product "oils out" instead of forming crystals upon cooling.

-

Causality: "Oiling out" occurs when the solute precipitates from the solution above its melting point or when the solution is highly supersaturated.[9] The presence of significant impurities can also depress the melting point and encourage oil formation.

-

Solutions:

-

Reheat and Dilute: Reheat the solution until the oil redissolves, then add more solvent (10-20% more volume) to reduce the concentration before attempting to cool again.

-

Cool Slowly: Decrease the cooling rate. Allow the flask to cool slowly on the benchtop before moving it to an ice bath. Rapid cooling promotes supersaturation.

-

Induce Crystallization: Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. If available, add a single, pure seed crystal.

-

Change Solvents: The boiling point of your solvent may be higher than the melting point of your compound. Select a solvent with a lower boiling point.

-

Problem 2: The recrystallized product shows impurities, such as unreacted veratraldehyde, by TLC or NMR.

-

Causality: This indicates that the chosen solvent system does not effectively differentiate between the product and the impurity. Veratraldehyde is a common impurity and has a relatively low melting point (40-43 °C).[2]

-

Solutions:

-

Perform a Pre-Wash (Trituration): Before recrystallization, wash or "triturate" the crude solid with a cold solvent in which the imine product is insoluble, but the veratraldehyde is soluble. Cold hexane or diethyl ether can be effective for this purpose.[10]

-

Optimize the Solvent System: Re-evaluate your solvent choice. You need a system where the aldehyde is highly soluble even at low temperatures. A mixed-solvent system may provide the selectivity needed.

-

Ensure Slow Crystal Growth: As with oiling out, slow, controlled cooling allows for the formation of a more ordered crystal lattice that naturally excludes impurity molecules.

-

Problem 3: The yield after recrystallization is very low.

-

Causality: A low yield typically means the compound has significant solubility in the cold mother liquor or that too much solvent was used during the dissolution step.[9]

-

Solutions:

-

Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Add the hot solvent in small portions until dissolution is just complete.

-

Maximize Precipitation: Ensure the flask is thoroughly cooled. After reaching room temperature, submerge the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

-

Re-evaluate Solvent Choice: The solubility difference of your compound in the chosen solvent between hot and cold may not be large enough. Test other solvents to find one where the compound is less soluble when cold.

-

Section 3: Experimental Protocols & Data

Protocol 1: Systematic Selection of a Recrystallization Solvent

This protocol outlines a small-scale method to efficiently screen for an appropriate solvent or solvent system.

-

Preparation: Place approximately 20-30 mg of your crude 1-(3,4-Dimethoxyphenyl)methanimine into a small test tube or vial.

-

Room Temperature Test: Add the first candidate solvent (e.g., ethanol) dropwise at room temperature, swirling after each drop. If the solid dissolves readily at room temperature, the solvent is unsuitable as a single solvent because recovery will be poor.

-

Hot Solubility Test: If the solid is insoluble or sparingly soluble at room temperature, gently heat the mixture in a water or sand bath while continuing to add the solvent dropwise until the solid just dissolves.

-

Cooling & Crystallization: Remove the test tube from the heat and allow it to cool slowly to room temperature. Observe for the formation of crystals. If no crystals form, try scratching the inside of the tube or cooling it further in an ice bath.

-

Evaluation:

-

Ideal Single Solvent: The solid is insoluble at room temperature but dissolves when hot, and then forms abundant crystals upon cooling.

-

Candidate for Mixed-Solvent System: If the solid is too soluble in one solvent (e.g., ethanol) and insoluble in another (e.g., hexane), this pair can be used. Dissolve the crude product in a minimal amount of the hot "good" solvent (ethanol) and add the "bad" solvent (hexane) dropwise until the solution becomes turbid. Add a few more drops of the hot good solvent to clarify and then cool slowly.

-

Table 1: Properties of Common Recrystallization Solvents

| Solvent | Polarity Index | Boiling Point (°C) | Pros for Imine Recrystallization | Cons / Considerations |

| Ethanol | 5.2 | 78 | Good general-purpose solvent for moderately polar compounds. Frequently cited for related structures.[1][7] | May have high solubility at room temp, potentially lowering yield. |

| Methanol | 6.6 | 65 | Highly polar; effective at dissolving polar compounds. Lower boiling point makes for easy removal.[8][12] | High solubility can lead to lower yields; hygroscopic (absorbs water). |

| Isopropanol | 4.3 | 82 | Good balance of polarity and volatility.[9] | Higher boiling point requires more care during drying. |

| Toluene | 2.4 | 111 | Good for less polar compounds; can help azeotropically remove residual water. | High boiling point may be above the product's melting point, causing oiling out. |

| Hexane / Heptane | 0.0 | 69 / 98 | Excellent as an anti-solvent or for washing away non-polar impurities like residual aldehyde.[10] | Unlikely to dissolve the imine on its own. |

| Ethyl Acetate | 4.3 | 77 | Medium polarity solvent, often used in combination with heptanes.[11] | Can be prone to hydrolysis if wet and acidic/basic. |

Diagram 1: Decision Workflow for Imine Recrystallization

This diagram illustrates the logical steps for selecting a solvent and troubleshooting common issues.

Caption: Decision workflow for selecting a recrystallization solvent.

References

-

CHEM 3810. (2025, November 3). Expt 6 Azotropic Preparation of an Imine from Benzaldehyde and Aniline. Retrieved from [Link]

-

ResearchGate. (2021, August 26). How can I purify Schiff base or imine compounds except column chromatography as they decompose in silica? Retrieved from [Link]

-

Nugraha, R., et al. (2025, October 11). Recrystallization-Induced Tautomerism and Selective Imine Formation of N-Diphenylmethylene-Serine Methyl Ester. SSRN. Retrieved from [Link]

-

Wikipedia. (n.d.). Veratraldehyde. Retrieved from [Link]

-

ResearchGate. (2022, May 10). How to isolate imine from reaction mixture? Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 1-(3,4-dimethoxyphenyl)-N-phenylmethanimine. Retrieved from [Link]

-

Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

-

OperaChem. (2024, October 21). Imine formation-Typical procedures. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,4-Dimethoxymethamphetamine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 1-(3,4-Dimethoxyphenyl)-3-phenylprop-2-en-1-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4. Retrieved from [Link]

- Google Patents. (n.d.). CN102070421A - Method for synthesizing veratraldehyde.

- Google Patents. (n.d.). US4960939A - Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine.

- Google Patents. (n.d.). CN105384650A - Production technology of 3,4-dimethoxy phenethylamine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Veratraldehyde - Wikipedia [en.wikipedia.org]

- 3. CN102070421A - Method for synthesizing veratraldehyde - Google Patents [patents.google.com]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Imine formation-Typical procedures - operachem [operachem.com]

- 8. papers.ssrn.com [papers.ssrn.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. youtube.com [youtube.com]

- 11. reddit.com [reddit.com]

- 12. 1-(3,4-Dimethoxyphenyl)-3-phenylprop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing 1-(3,4-Dimethoxyphenyl)methanimine Reduction

Executive Summary

You are likely undertaking the reduction of 1-(3,4-dimethoxyphenyl)methanimine to synthesize 3,4-dimethoxybenzylamine (Veratrylamine) or a secondary amine derivative.

This specific substrate presents a unique challenge: the 3,4-dimethoxy substitution pattern functions as a strong Electron Donating Group (EDG). While this stabilizes the resulting cation, it renders the initial carbonyl carbon less electrophilic than unsubstituted benzaldehydes. This slows imine formation, leaving the unreacted aldehyde vulnerable to direct reduction (forming the alcohol impurity) or hydrolysis.

This guide prioritizes chemoselectivity —ensuring the reducing agent attacks the imine, not the aldehyde, while preventing over-alkylation.

Module 1: The Competitive Landscape (Mechanistic Insight)

To minimize side reactions, you must visualize the reaction mixture not as a linear path, but as a competition. The following diagram illustrates the critical branch points where yield is lost.

Figure 1: Competitive reaction pathways. The red paths represent yield loss. Success depends on accelerating the Imine -> Amine step while suppressing Aldehyde -> Alcohol.

Module 2: Critical Troubleshooting (FAQs)

Issue 1: "I am seeing significant Benzyl Alcohol impurities."

Diagnosis: The reducing agent reduced the aldehyde before it could convert to the imine.

The Science: The 3,4-dimethoxy group pushes electron density into the carbonyl, making it sluggish to react with the amine. If you add a non-selective reductant (like

-

Switch Reagents: Use Sodium Triacetoxyborohydride (STAB) . It is less basic and sterically bulky, making it negligible towards aldehydes but highly reactive towards imines (which it protonates in situ).

-

Two-Step Protocol: If using

, you must pre-form the imine.[1] Stir the aldehyde and amine in methanol (with a drying agent like

Issue 2: "My yield is low, and the starting material persists."

Diagnosis: Equilibrium limitation (Hydrolysis). The Science: Imine formation generates water.[2] In the presence of water, the equilibrium shifts back to the aldehyde.[2] Solution:

-

Desiccants: Add anhydrous

or molecular sieves (4Å) directly to the reaction pot during imine formation. -

Solvent Choice: Switch to 1,2-Dichloroethane (DCE) or THF if using STAB.[3][4] Avoid wet solvents.

Issue 3: "I'm getting dialkylation (Tertiary Amine) instead of the Secondary Amine."

Diagnosis: The product amine is more nucleophilic than the starting amine. The Science: Once the secondary amine forms, it competes for the remaining aldehyde. Solution:

-

Stoichiometry: Use a slight excess of the amine (1.1–1.5 equiv) relative to the aldehyde.

-

Stepwise Addition: Do not dump all reagents together. Allow imine formation to equilibrate before adding the reductant.

Module 3: Reagent Selection Matrix

Use this table to select the correct reductant based on your specific constraints.

| Feature | Sodium Triacetoxyborohydride (STAB) | Sodium Cyanoborohydride ( | Sodium Borohydride ( |

| Selectivity | High (Reduces imines, ignores aldehydes) | High (pH dependent) | Low (Reduces everything) |

| Toxicity | Low (Borate salts) | High (Generates HCN gas) | Low |

| Water Tolerance | Low (Decomposes) | High | Low (Decomposes in acid) |

| Protocol Type | One-Pot (Mix & Stir) | One-Pot (pH 6 controlled) | Two-Step (Isolate/Dry Imine first) |

| Recommendation | Preferred Choice | Use only if STAB fails | Use for cost-saving on scale |

Module 4: Optimized Experimental Protocol

Standardized for 1-(3,4-dimethoxyphenyl)methanimine reduction using STAB.

Reagents

-

Substrate: 3,4-Dimethoxybenzaldehyde (1.0 equiv)

-

Amine Source: Primary Amine or Ammonium Acetate (1.1–1.2 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[4]

-

Additive: Acetic Acid (1.0 equiv) - Crucial for catalyzing imine formation.

Workflow

-

Imine Formation:

-

Reduction:

-

Add STAB in one portion.

-

Stir at RT for 2–16 hours.

-

Note: Gas evolution (

) may occur; ensure venting.

-

-

Quench & Workup:

-

Quench with saturated aqueous

(neutralize acetic acid). -

Extract with DCM or EtOAc.

-

Crucial Step: If the product is a primary amine (

), the aqueous layer pH must be >10 to ensure the amine is deprotonated and extracts into the organic layer.

-

Module 5: Decision Tree for Process Optimization

Figure 2: Decision matrix for selecting the reduction strategy based on solubility and functional group tolerance.

References

-

Abdel-Magid, A. F., et al. (1996).[3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[4]

-

Borch, R. F., et al. (1971).[5] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.

-

Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395–404.

Sources

- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of 1-(3,4-Dimethoxyphenyl)methanimine and Related Aromatic Imines

This guide provides an in-depth analysis of the predicted ¹H NMR chemical shifts for 1-(3,4-Dimethoxyphenyl)methanimine, a compound of interest in synthetic chemistry and drug development. Due to the limited availability of direct experimental data for this specific methanimine, this guide leverages spectral data from its precursor, veratraldehyde, and a comparative analysis with structurally related aromatic imines. This approach offers valuable insights into the expected spectral features and the influence of the 3,4-dimethoxy substitution on the proton environment.

Introduction: The Significance of ¹H NMR in Imine Characterization

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For imines, or Schiff bases, ¹H NMR provides critical information regarding the electronic environment of the protons, confirming the formation of the characteristic C=N double bond and the overall molecular structure. The chemical shift of the imine proton (H-C=N) is particularly diagnostic, typically appearing in the downfield region of the spectrum (δ 8.0-8.9 ppm) due to the deshielding effect of the nitrogen atom.[1]

Synthesis and Potential Impurities

The synthesis of 1-(3,4-Dimethoxyphenyl)methanimine is typically achieved through the condensation reaction of 3,4-dimethoxybenzaldehyde (veratraldehyde) with a suitable amine, such as ammonia or a primary amine, often under acid catalysis.

A common synthetic route involves the reaction of veratraldehyde with an ammonium salt, such as ammonium acetate, in a suitable solvent.[2] It is crucial to monitor the reaction to ensure the complete consumption of the starting materials, as their presence will be reflected in the ¹H NMR spectrum of the final product.

Potential Impurities and their ¹H NMR Signatures:

-

Veratraldehyde (Starting Material): The aldehyde proton of veratraldehyde is a sharp singlet typically observed around δ 9.8 ppm.[3] The aromatic protons and methoxy groups will also be present.

-

Solvents: Residual solvents from the reaction or purification process are common impurities. Their characteristic chemical shifts are well-documented.[4][5][6]

Predicted ¹H NMR Spectrum of 1-(3,4-Dimethoxyphenyl)methanimine

Based on the analysis of related compounds and the known effects of substituents on aromatic systems, the following ¹H NMR spectrum is predicted for 1-(3,4-Dimethoxyphenyl)methanimine in CDCl₃.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-(3,4-Dimethoxyphenyl)methanimine in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Imine-H | ~8.3 - 8.5 | Singlet | 1H |

| H-2 | ~7.3 - 7.4 | Singlet | 1H |

| H-6 | ~7.2 - 7.3 | Doublet | 1H |

| H-5 | ~6.9 | Doublet | 1H |

| OCH₃ (at C4) | ~3.9 | Singlet | 3H |

| OCH₃ (at C3) | ~3.9 | Singlet | 3H |

| N-H | Broad, variable | Singlet | 1H |

Disclaimer: These are predicted values and may vary from experimentally obtained data.

Rationale for Predicted Chemical Shifts:

-

Imine Proton: The imine proton is expected to be in the typical downfield region for aldimines.[1]

-

Aromatic Protons: The electron-donating nature of the two methoxy groups will shield the aromatic protons, causing them to appear at a relatively higher field (lower ppm) compared to unsubstituted benzaldehyde-derived imines. The proton at the 2-position, being ortho to the imine group, will be the most deshielded of the aromatic protons.

-

Methoxy Protons: The two methoxy groups are expected to have very similar chemical shifts, potentially appearing as a single peak or two closely spaced singlets around 3.9 ppm.

Comparative Analysis with Other Aromatic Imines

To understand the electronic influence of the 3,4-dimethoxy substituents, it is instructive to compare the predicted chemical shifts with those of other aromatic imines.

Table 2: ¹H NMR Chemical Shifts of Representative Aromatic Imines in CDCl₃